molecular formula C9H7ClN2O3 B120268 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 147778-05-0

7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B120268
CAS No.: 147778-05-0
M. Wt: 226.61 g/mol
InChI Key: JXGOSNKBNBJAGV-UHFFFAOYSA-N
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Description

The compound “CNDQ” is a specialized chemical used in various industrial and scientific applications. It is known for its unique properties and versatility in different chemical reactions. The compound is often utilized in the production of hydrogen through electrolysis, where it plays a crucial role in the efficiency and effectiveness of the process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “CNDQ” involves several synthetic routes, primarily focusing on the integration of electrolysis components. The core component, the electrolytic cell, is designed to enhance current density and reduce the size and weight of the cell . The process typically involves the following steps:

    Electrolytic Cell Preparation: The cell is prepared using advanced materials to ensure high efficiency and durability.

    Integration of Components: The electrolytic cell, separator frame, and hydrogen drying device are integrated into a single system.

    Optimization of Reaction Conditions: The system is optimized for high current density and efficient hydrogen production.

Industrial Production Methods

In industrial settings, “CNDQ” is produced using a fully automated system that integrates the electrolytic cell and drying system. This integration allows for a compact design, reduced footprint, and compliance with environmental standards . The production process includes:

Chemical Reactions Analysis

Types of Reactions

“CNDQ” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involving “CNDQ” are typically carried out using reducing agents such as hydrogen or metal hydrides.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, often using halogens or other reactive species.

Common Reagents and Conditions

The common reagents used in reactions involving “CNDQ” include:

    Oxidizing Agents: Oxygen, ozone, and other oxidizing agents.

    Reducing Agents: Hydrogen, metal hydrides, and other reducing agents.

    Substituting Agents: Halogens, alkylating agents, and other reactive species.

Major Products Formed

The major products formed from reactions involving “CNDQ” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“CNDQ” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “CNDQ” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Catalytic Activity: Enhancing the rate of chemical reactions through its catalytic properties.

    Molecular Interactions: Interacting with specific enzymes and proteins, influencing metabolic pathways and cellular processes.

    Pathway Modulation: Modulating key biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

“CNDQ” is unique in its properties and applications compared to similar compounds. Some similar compounds include:

    Hydrogen Production Catalysts: Other catalysts used in hydrogen production, such as platinum-based catalysts.

    Electrolytic Cells: Different types of electrolytic cells used in industrial hydrogen production.

    Chemical Catalysts: Various chemical catalysts used in industrial and research applications.

The uniqueness of “CNDQ” lies in its high efficiency, compact design, and compliance with environmental standards, making it a preferred choice in various applications .

Properties

IUPAC Name

7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGOSNKBNBJAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436916
Record name 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147778-05-0
Record name 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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